
S-(2,4-Dimethylbenzene)-D,L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,4-Dimethylbenzene)-D,L-cysteine: is an organic compound that features a cysteine molecule bonded to a 2,4-dimethylbenzene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dimethylbenzene)-D,L-cysteine typically involves the reaction of cysteine with 2,4-dimethylbenzene derivatives. One common method is the nucleophilic substitution reaction where the thiol group of cysteine attacks the electrophilic carbon of a 2,4-dimethylbenzene derivative, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: S-(2,4-Dimethylbenzene)-D,L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Chemistry: S-(2,4-Dimethylbenzene)-D,L-cysteine is used as a building block in organic synthesis, particularly in the creation of more complex molecules for research and industrial applications .
Biology: In biological research, this compound can be used to study protein interactions and enzyme functions due to its cysteine moiety, which is known to play a crucial role in protein structure and function .
Medicine: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug design .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .
Mecanismo De Acción
The mechanism by which S-(2,4-Dimethylbenzene)-D,L-cysteine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cysteine moiety can form disulfide bonds, influencing protein structure and function. Additionally, the benzene ring can participate in hydrophobic interactions, further affecting molecular pathways .
Comparación Con Compuestos Similares
N-Acetyl-S-(2,4-dimethylbenzene)cysteine-d3: A similar compound with an acetyl group attached to the cysteine moiety.
2,4-Dimethylbenzenesulfonyl chloride: Another derivative of 2,4-dimethylbenzene used in various chemical reactions.
Propiedades
IUPAC Name |
2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZQFHPIZQSJSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


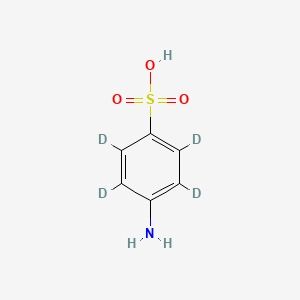
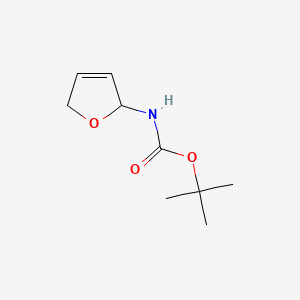
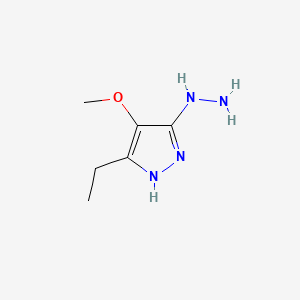

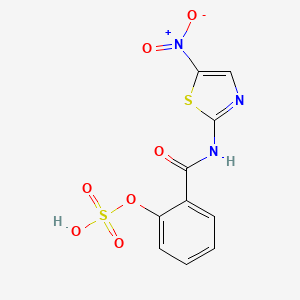

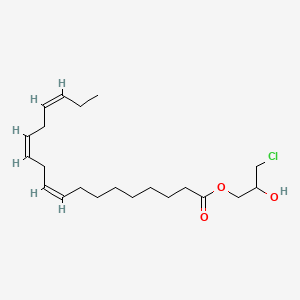
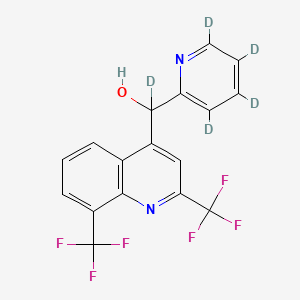
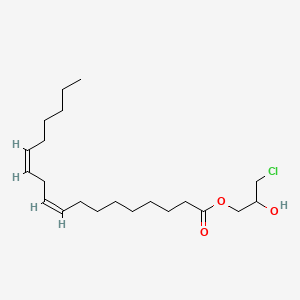
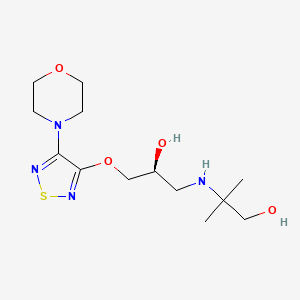
![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)
